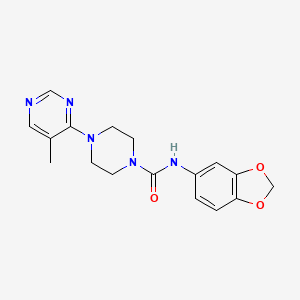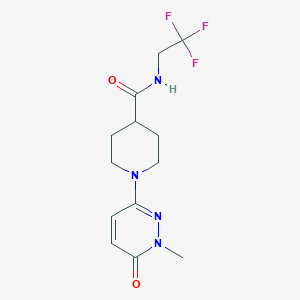![molecular formula C17H15ClN2O2S2 B6505001 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1396767-53-5](/img/structure/B6505001.png)
2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This plays a significant role in drug–target protein interaction .Wissenschaftliche Forschungsanwendungen
CMPT has been extensively studied in the field of medicinal chemistry, as it has a wide range of potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays an important role in the production of proinflammatory leukotrienes. CMPT has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of various types of cancer cells in vitro. In addition, CMPT has been shown to possess anti-microbial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.
Wirkmechanismus
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Given its structural similarity to other benzene sulfonamide derivatives, it might influence pathways related to inflammation and pain perception .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Based on its structural features, it might have potential anti-inflammatory effects .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CMPT in laboratory experiments is its low cost and ease of synthesis. CMPT is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, CMPT is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, CMPT is also highly toxic and should be used with caution.
Zukünftige Richtungen
Future research on CMPT should focus on its potential use as an anti-cancer agent, as well as its potential applications in the treatment of other diseases. Additionally, further research should be conducted to determine the mechanism of action of CMPT and to better understand its biochemical and physiological effects. Finally, further research should be conducted to investigate the potential side effects of CMPT, as well as its potential interactions with other drugs.
Synthesemethoden
CMPT can be synthesized by a variety of methods, including the direct reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid with chlorosulfonic acid, or by the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid with chloroacetamide and sodium hydroxide. The reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid with chlorosulfonic acid is the most efficient and widely used method for the synthesis of CMPT.
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-15(23-17(20-12)13-7-3-2-4-8-13)11-19-24(21,22)16-10-6-5-9-14(16)18/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFMMFQRYVCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)

![2-(4-fluorophenyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6504945.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6504951.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6504954.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504961.png)
![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)
![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)


![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)